molecular formula C24H21NO5 B11385774 3-(3,4-dimethoxybenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

3-(3,4-dimethoxybenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

Cat. No.: B11385774
M. Wt: 403.4 g/mol
InChI Key: NJVDDQXRHJZGQB-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxybenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a complex organic compound with a unique structure that combines elements of benzyl, chromeno, and oxazin groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxybenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the benzyl group: This can be achieved through the reaction of 3,4-dimethoxybenzaldehyde with a suitable reagent to form the benzyl intermediate.

    Cyclization: The benzyl intermediate undergoes cyclization with a chromeno precursor under acidic or basic conditions to form the chromeno ring.

    Oxazin ring formation: The final step involves the formation of the oxazin ring through a condensation reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxybenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The benzyl and chromeno rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Conditions for substitution reactions vary depending on the substituent but often involve the use of catalysts or specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may have biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxybenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound could inhibit or activate enzymes by binding to their active sites.

    Receptors: It may interact with cellular receptors, modulating signal transduction pathways.

    Pathways: The compound could influence various biochemical pathways, leading to changes in cellular function or metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dimethoxybenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one stands out due to its unique combination of benzyl, chromeno, and oxazin groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H21NO5

Molecular Weight

403.4 g/mol

IUPAC Name

3-[(3,4-dimethoxyphenyl)methyl]-2,4-dihydroisochromeno[3,4-f][1,3]benzoxazin-6-one

InChI

InChI=1S/C24H21NO5/c1-27-21-9-7-15(11-22(21)28-2)12-25-13-19-20(29-14-25)10-8-17-16-5-3-4-6-18(16)24(26)30-23(17)19/h3-11H,12-14H2,1-2H3

InChI Key

NJVDDQXRHJZGQB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CC3=C(C=CC4=C3OC(=O)C5=CC=CC=C45)OC2)OC

Origin of Product

United States

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